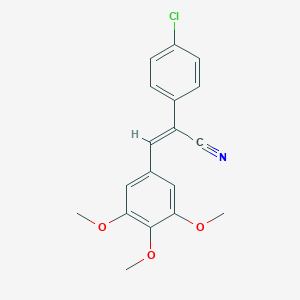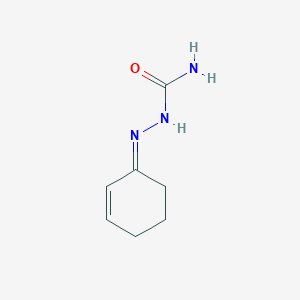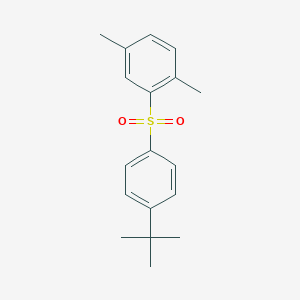![molecular formula C23H21BN2O2 B296053 2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine, commonly known as DIBO, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DIBO is a boronic acid derivative that contains both an indole and an amine group, making it a versatile molecule that can be used in various fields of study.
作用機序
The mechanism of action of DIBO is not fully understood, but it is believed to function through the formation of covalent bonds with target molecules. DIBO contains a boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. This property has been exploited in the development of DIBO-based probes for the detection of biomolecules and in the development of DIBO-based drugs.
Biochemical and Physiological Effects
DIBO has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the context in which it is used. In cancer cells, DIBO has been shown to inhibit the growth of cells by inducing cell cycle arrest and apoptosis. In living cells, DIBO has been used to visualize protein-protein interactions and to detect biomolecules.
実験室実験の利点と制限
One of the main advantages of DIBO is its versatility and ease of use. It can be easily synthesized and modified to suit a variety of applications. Additionally, its ability to form covalent bonds with target molecules makes it a valuable tool for the study of protein-protein interactions and the detection of biomolecules.
However, one limitation of DIBO is its potential toxicity. It has been shown to be cytotoxic in some cell lines, and caution should be taken when using it in biological assays. Additionally, its reversible covalent bond formation can limit its utility in some applications, as the bond may be disrupted under certain conditions.
将来の方向性
There are several future directions for research involving DIBO. One area of interest is the development of DIBO-based drugs for the treatment of cancer and other diseases. Additionally, there is potential for the use of DIBO in the development of biosensors and other diagnostic tools. Further research is also needed to fully understand the mechanism of action of DIBO and its potential applications in materials science.
合成法
DIBO can be synthesized through a multistep process involving the reaction of boronic acid with indole and amine derivatives. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide, followed by a reaction with an indole and an amine group. This method has been optimized to produce high yields of DIBO with high purity.
科学的研究の応用
DIBO has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DIBO has been used as a building block for the synthesis of novel drugs and drug delivery systems. It has also been studied for its potential as a cancer treatment due to its ability to inhibit the growth of cancer cells.
In biochemistry, DIBO has been used as a tool for the study of protein-protein interactions. It can be used to selectively label proteins with fluorescent dyes, allowing for the visualization of protein interactions in living cells. DIBO has also been used in the development of biosensors for the detection of biomolecules, such as glucose and dopamine.
In materials science, DIBO has been used as a building block for the synthesis of novel polymers and materials. It has been studied for its potential as a catalyst for polymerization reactions and as a component of self-healing materials.
特性
分子式 |
C23H21BN2O2 |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
diphenylboranyl 2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C23H21BN2O2/c25-21(15-17-16-26-22-14-8-7-13-20(17)22)23(27)28-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21,26H,15,25H2 |
InChIキー |
XBYDPGDPEUHTPB-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CNC4=CC=CC=C43)N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CNC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)

![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
